6-Methylisoquinolin-3-amine 6-Methylisoquinolin-3-amine
Brand Name: Vulcanchem
CAS No.: 1192814-93-9
VCID: VC3810100
InChI: InChI=1S/C10H10N2/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3,(H2,11,12)
SMILES: CC1=CC2=CC(=NC=C2C=C1)N
Molecular Formula: C10H10N2
Molecular Weight: 158.2 g/mol

6-Methylisoquinolin-3-amine

CAS No.: 1192814-93-9

VCID: VC3810100

Molecular Formula: C10H10N2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

6-Methylisoquinolin-3-amine - 1192814-93-9

Description

6-Methylisoquinolin-3-amine, with the CAS number 1192814-93-9, is a chemical compound belonging to the isoquinoline family. Isoquinolines are bicyclic structures composed of a benzene ring fused to a pyridine ring, which impart unique chemical properties. The presence of a methyl group and an amino group in the 6-Methylisoquinolin-3-amine molecule contributes to its reactivity and potential biological activity.

Synthesis and Applications

The synthesis of 6-Methylisoquinolin-3-amine typically involves cyclization reactions. A specific example involves the reaction of 6-methylisoquinolin-3-amine with N-bromosuccinimide in methanol, as described in patent literature . This compound is of interest in medicinal chemistry due to its potential biological activities, although specific applications are not widely documented in the available literature.

Biological Activity

While detailed biological activity data for 6-Methylisoquinolin-3-amine is limited, compounds within the isoquinoline family are known for their potential antitumor and antimicrobial properties. These activities often result from interactions with specific molecular targets, such as enzymes or receptors, which can modulate biological functions relevant to disease mechanisms.

Research Findings

CAS No. 1192814-93-9
Product Name 6-Methylisoquinolin-3-amine
Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
IUPAC Name 6-methylisoquinolin-3-amine
Standard InChI InChI=1S/C10H10N2/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3,(H2,11,12)
Standard InChIKey DBOBOPSSKJMSSY-UHFFFAOYSA-N
SMILES CC1=CC2=CC(=NC=C2C=C1)N
Canonical SMILES CC1=CC2=CC(=NC=C2C=C1)N
PubChem Compound 18727900
Last Modified Aug 16 2023

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